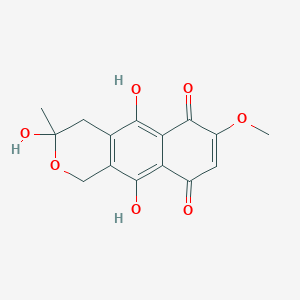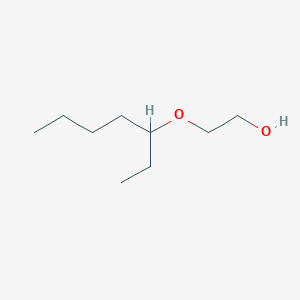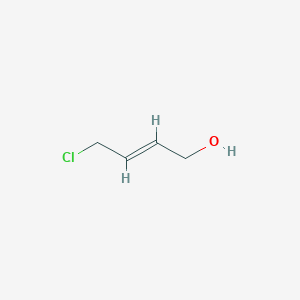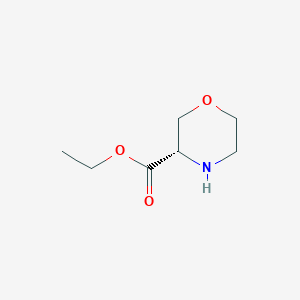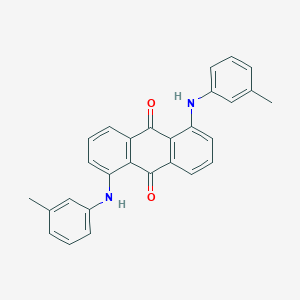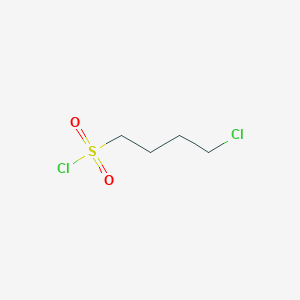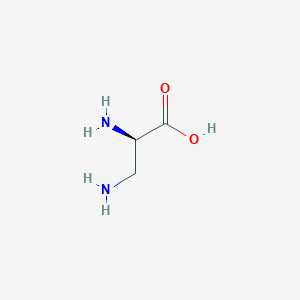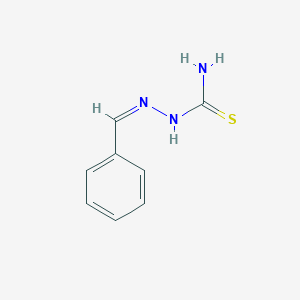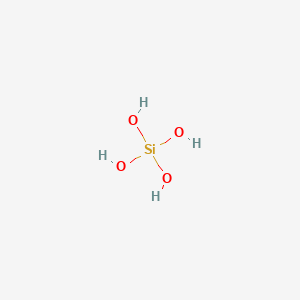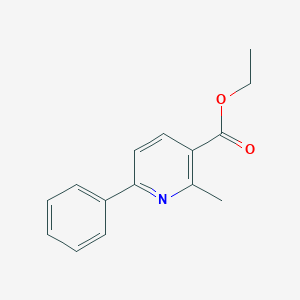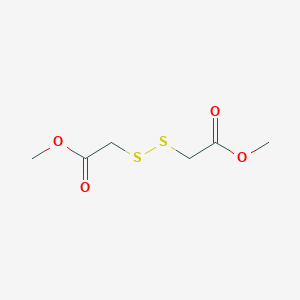
Dimethyl dithiodiacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl dithiodiacetate (DTDA) is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is a sulfur-containing compound that is synthesized by reacting acetic anhydride with sodium sulfide. DTDA has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Dimethyl dithiodiacetate has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science. In medicine, Dimethyl dithiodiacetate has been shown to have anticancer properties and has been used in cancer research. Dimethyl dithiodiacetate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, Dimethyl dithiodiacetate has been used as a plant growth regulator and has been shown to increase crop yields. Dimethyl dithiodiacetate has also been studied for its potential use in the treatment of plant diseases.
In environmental science, Dimethyl dithiodiacetate has been used as a water treatment agent and has been shown to remove heavy metals from contaminated water.
Wirkmechanismus
Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways. Dimethyl dithiodiacetate has been shown to inhibit the activity of various enzymes, including proteases and kinases. Dimethyl dithiodiacetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Dimethyl dithiodiacetate has been shown to have a wide range of biochemical and physiological effects. In cancer cells, Dimethyl dithiodiacetate has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In plants, Dimethyl dithiodiacetate has been shown to increase crop yields and improve plant resistance to environmental stress. In water treatment, Dimethyl dithiodiacetate has been shown to remove heavy metals from contaminated water.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl dithiodiacetate has several advantages as a research tool. It is a relatively simple and inexpensive compound to synthesize, and it has a wide range of potential applications. However, Dimethyl dithiodiacetate also has some limitations. It is a highly reactive compound and can be difficult to handle. It also has a strong odor, which can be unpleasant for researchers working with the compound.
Zukünftige Richtungen
There are many potential future directions for research on Dimethyl dithiodiacetate. In medicine, Dimethyl dithiodiacetate could be further studied for its potential use in the treatment of neurodegenerative disorders and other diseases. In agriculture, Dimethyl dithiodiacetate could be studied for its potential use in the treatment of plant diseases and for its effects on soil health. In environmental science, Dimethyl dithiodiacetate could be studied for its potential use in the treatment of contaminated water and for its effects on aquatic ecosystems.
Conclusion:
In conclusion, Dimethyl dithiodiacetate is a sulfur-containing compound that has been widely used in scientific research for its unique properties and applications. It is synthesized by reacting acetic anhydride with sodium sulfide and has been studied for its potential use in medicine, agriculture, and environmental science. Dimethyl dithiodiacetate exerts its biological effects through the modulation of cellular signaling pathways and has a wide range of biochemical and physiological effects. While Dimethyl dithiodiacetate has several advantages as a research tool, it also has some limitations. There are many potential future directions for research on Dimethyl dithiodiacetate, and further studies could lead to new discoveries and applications for this compound.
Synthesemethoden
Dimethyl dithiodiacetate is synthesized by reacting acetic anhydride with sodium sulfide. The reaction results in the formation of Dimethyl dithiodiacetate and sodium acetate. The reaction can be represented as follows:
(CH3CO)2O + Na2S → (CH3CO)2S2CH3 + 2NaOAc
The synthesis of Dimethyl dithiodiacetate is a relatively simple and straightforward process, and the compound can be obtained in high yields.
Eigenschaften
CAS-Nummer |
1665-64-1 |
|---|---|
Produktname |
Dimethyl dithiodiacetate |
Molekularformel |
C6H10O4S2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
methyl 2-[(2-methoxy-2-oxoethyl)disulfanyl]acetate |
InChI |
InChI=1S/C6H10O4S2/c1-9-5(7)3-11-12-4-6(8)10-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
CJFDFRRZIPQFKP-UHFFFAOYSA-N |
SMILES |
COC(=O)CSSCC(=O)OC |
Kanonische SMILES |
COC(=O)CSSCC(=O)OC |
Synonyme |
Methoxycarbonylmethyldisulfanyl-acetic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
